1-Chloro-1-fluoroethane

説明

BenchChem offers high-quality 1-Chloro-1-fluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-fluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

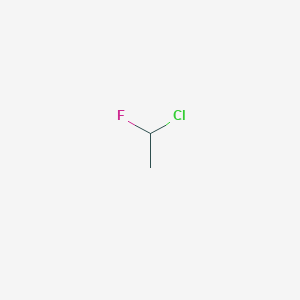

Structure

3D Structure

特性

IUPAC Name |

1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLCMMBHTUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869534 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-75-4, 110587-14-9 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Chloro-1-fluoroethane (HCFC-151a)

Abstract

1-Chloro-1-fluoroethane, also known by its refrigerant designation HCFC-151a, is a halogenated hydrocarbon with the chemical formula C₂H₄ClF. This document provides a comprehensive technical overview of 1-chloro-1-fluoroethane, including its chemical and physical properties, synthesis, reactivity, and safety considerations. The guide is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Core Properties and Identifiers

1-Chloro-1-fluoroethane is a chiral molecule, existing as a racemic mixture of two enantiomers. It is a colorless gas at standard conditions.

| Property | Value | Source |

| CAS Number | 1615-75-4 | |

| Molecular Formula | C₂H₄ClF | |

| Molecular Weight | 82.51 g/mol | |

| Boiling Point | 9 °C (48.2 °F; 282.1 K) | |

| Physical Description | Colorless gas |

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of 1-chloro-1-fluoroethane involves the reaction of vinyl chloride with hydrogen fluoride. This addition reaction across the double bond of the vinyl chloride yields the desired product.

Experimental Protocol: Synthesis of 1-Chloro-1-fluoroethane

-

Reaction Setup: In a suitable pressure reactor, combine vinyl chloride and anhydrous hydrogen fluoride.

-

Catalyst: The reaction can be carried out with or without a catalyst. Common catalysts include antimony pentachloride or other Lewis acids.

-

Reaction Conditions: The reaction is typically performed at a temperature range of 50-150 °C and pressures ranging from 1 to 10 atmospheres.

-

Purification: The product mixture is then distilled to separate 1-chloro-1-fluoroethane from unreacted starting materials and any byproducts.

Causality in Experimental Choices: The use of a pressure reactor is necessitated by the gaseous nature of the reactants and the need to maintain them in the liquid phase for efficient reaction. The choice of catalyst, if any, influences the reaction rate and selectivity.

Reactivity

1-Chloro-1-fluoroethane is a relatively stable compound but can undergo elimination reactions under certain conditions to form vinyl fluoride or vinyl chloride. It is also a greenhouse gas with a global warming potential of 110 over a 100-year time horizon.

Safety and Handling

Hazard Identification

1-Chloro-1-fluoroethane is classified as a flammable gas and can form explosive mixtures with air. It is also classified as a substance that may be harmful if inhaled and can cause skin and eye irritation.

| Hazard Statement | GHS Code |

| Flammable Gas | H221 |

| Contains gas under pressure; may explode if heated | H280 |

Self-Validating System for Handling: A robust safety protocol for handling 1-chloro-1-fluoroethane involves a multi-layered approach. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves, working in a well-ventilated area or fume hood, and having a fire extinguisher rated for flammable gases readily available. Continuous monitoring of the work area for gas leaks is also recommended.

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualization of Synthesis Pathway

Caption: Reaction scheme for the synthesis of 1-chloro-1-fluoroethane.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-1-fluoroethane

This guide provides a comprehensive technical overview for the synthesis and characterization of 1-chloro-1-fluoroethane (HCFC-151a), a hydrochlorofluorocarbon of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation and analysis of this compound.

Introduction and Strategic Importance

1-Chloro-1-fluoroethane is a chiral haloalkane that serves as a valuable building block in the synthesis of various organic molecules. Its utility stems from the differential reactivity of the chlorine and fluorine atoms, allowing for selective transformations. Understanding its synthesis and possessing robust analytical methods for its characterization are paramount for its effective use in research and development. This guide will delve into the primary synthetic routes, the mechanistic principles governing these reactions, and the spectroscopic techniques required for unambiguous identification and purity assessment.

Synthesis Methodologies: A Comparative Analysis

The preparation of 1-chloro-1-fluoroethane can be approached through two principal strategies: the hydrofluorination of a vinyl precursor and the halogen exchange of a polychlorinated ethane. The choice of method is often dictated by the available starting materials, required scale, and desired purity.

Method 1: Electrophilic Addition of Hydrogen Fluoride to Vinyl Chloride

This method involves the direct addition of hydrogen fluoride (HF) across the double bond of vinyl chloride. The reaction proceeds via an electrophilic addition mechanism.

Causality Behind Experimental Choices:

The reaction is typically performed in the liquid phase, which allows for better temperature control and higher concentrations of reactants.[1] An organic solvent, such as a saturated halogen-containing hydrocarbon, is often employed to maintain a homogeneous reaction mixture.[1][2] The regioselectivity of the addition, which dictates the formation of the 1-chloro-1-fluoro isomer over the 1-chloro-2-fluoro isomer, is governed by Markovnikov's rule. The chlorine atom in vinyl chloride directs the incoming proton to the carbon atom already bearing more hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate.[3][4][5] Catalysts, such as vanadium or chromium fluorides, can be used to enhance the reaction rate, although the reaction can also proceed without a catalyst under moderate heating and pressure.[1]

Advantages:

-

Direct, one-step synthesis from a readily available starting material.

-

Good regioselectivity based on established carbocation stability principles.

Disadvantages:

-

Requires handling of highly corrosive and toxic hydrogen fluoride.

-

The reaction can be exothermic and requires careful temperature management.

-

May require pressure equipment.[1]

Experimental Protocol: Liquid-Phase Hydrofluorination of Vinyl Chloride

-

Warning: This procedure involves the use of anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All operations must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield.

-

Reactor Setup: A pressure-resistant reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is assembled and dried thoroughly.

-

Solvent and Catalyst: The reactor is charged with a pre-dried, saturated halogenated hydrocarbon solvent (e.g., 1,2-dichloroethane). If a catalyst is used (e.g., vanadium tetrafluoride), it is added at this stage (0.01 to 1 mol per kg of the reaction mixture).[1]

-

Reactant Introduction: The reactor is cooled, and a pre-determined amount of anhydrous hydrogen fluoride is carefully condensed into the vessel. Subsequently, vinyl chloride is introduced as a gas or a condensed liquid. A molar ratio of HF to vinyl chloride between 1.1 to 4 is typically employed for the synthesis of 1-chloro-1-fluoroethane.[1]

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 50 °C and 120 °C.[1] The pressure is maintained to keep the reaction mixture in the liquid phase, typically starting from at least 2 bar.[1] The reaction is monitored by sampling the gas phase and analyzing by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reactor is cooled, and the excess pressure is carefully vented through a scrubbing solution (e.g., aqueous potassium hydroxide). The liquid product mixture is then carefully transferred to a distillation apparatus for fractional distillation to isolate the 1-chloro-1-fluoroethane.

Sources

- 1. US6809226B1 - Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane - Google Patents [patents.google.com]

- 2. Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane (2004) | Pascal Pennetreau | 27 Citations [scispace.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-1-fluoroethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 1-chloro-1-fluoroethane (C₂H₄ClF), a halogenated ethane. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications. This document synthesizes available experimental data with theoretical predictions to offer a comprehensive reference.

Introduction

1-Chloro-1-fluoroethane is a chiral organofluorine compound. Its physical and chemical properties are significantly influenced by the presence of both chlorine and fluorine atoms on the same carbon atom. Spectroscopic analysis is indispensable for confirming the structure and purity of this molecule. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to 1-chloro-1-fluoroethane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of 1-chloro-1-fluoroethane provides valuable information about its molecular weight and fragmentation pattern.

Experimental Data:

The mass spectrum of 1-chloro-1-fluoroethane is available from the National Institute of Standards and Technology (NIST) database.[1][2]

Data Summary:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 82/84 | 5/1.6 | [CH₃CHFCl]⁺ (Molecular Ion) |

| 67 | 100 | [CH₃CF]⁺ |

| 63 | 30 | [CH₂FCl]⁺ |

| 47 | 80 | [CH₂Cl]⁺ |

| 33 | 20 | [CH₂F]⁺ |

| 29 | 15 | [C₂H₅]⁺ |

Interpretation:

The molecular ion peak is observed at m/z 82, with an isotopic peak at m/z 84 corresponding to the presence of the ³⁷Cl isotope. The base peak at m/z 67 is attributed to the loss of a chlorine radical. Other significant fragments arise from the cleavage of C-C and C-H bonds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1-chloro-1-fluoroethane in a volatile solvent (e.g., dichloromethane) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation pathway of 1-chloro-1-fluoroethane in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups. Due to the lack of a publicly available experimental IR spectrum for 1-chloro-1-fluoroethane, the following data is based on predicted values and comparison with similar halogenated alkanes.

Predicted Vibrational Frequencies:

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| C-H stretch (methyl) | 2950-3000 | Strong |

| C-H bend (methyl) | 1380-1470 | Medium |

| C-F stretch | 1050-1150 | Strong |

| C-Cl stretch | 700-800 | Strong |

| C-C stretch | 900-1000 | Medium |

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H, C-F, and C-Cl stretching vibrations. The presence of both fluorine and chlorine on the same carbon atom will influence the exact positions of these bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bending and stretching vibrations that is unique to the molecule.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

-

Sample Handling: 1-Chloro-1-fluoroethane, being a low-boiling-point liquid or gas at room temperature, is handled in a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.

-

Background Spectrum: A spectrum of the empty gas cell is recorded as a background.

-

Sample Spectrum: The gas cell is filled with the vapor of 1-chloro-1-fluoroethane at a known pressure, and the sample spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 1-chloro-1-fluoroethane, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Predicted Spectrum:

The ¹H NMR spectrum is expected to show two main signals: a doublet of doublets for the methine proton (-CHFCl) and a doublet of doublets for the methyl protons (-CH₃).

Predicted Parameters:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CHFCl | 6.0 - 6.5 | dd | ²JHF ≈ 50 Hz, ³JHH ≈ 5-7 Hz |

| -CH₃ | 1.8 - 2.2 | dd | ³JHH ≈ 5-7 Hz, ³JHF ≈ 20-25 Hz |

Interpretation:

The methine proton is significantly deshielded due to the electronegativity of both the chlorine and fluorine atoms. It will be split into a doublet by the adjacent methyl protons and into another doublet by the fluorine atom (geminal coupling). The methyl protons will be split into a doublet by the methine proton and into another doublet by the fluorine atom (vicinal coupling).

¹³C NMR Spectroscopy

Predicted Spectrum:

The ¹³C NMR spectrum is expected to show two signals, both of which will be split by the fluorine atom.

Predicted Parameters:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| -CHFCl | 90 - 100 | d | ¹JCF ≈ 200-250 Hz |

| -CH₃ | 20 - 30 | d | ²JCF ≈ 20-30 Hz |

Interpretation:

The carbon atom bonded to the halogens will be significantly downfield and will exhibit a large one-bond coupling constant with the fluorine atom. The methyl carbon will be further upfield and will show a smaller two-bond coupling to the fluorine.

¹⁹F NMR Spectroscopy

Predicted Spectrum:

The ¹⁹F NMR spectrum is expected to show a single signal, which will be a doublet of quartets.

Predicted Parameters:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CHFCl | -130 to -150 | dq | ²JFH ≈ 50 Hz, ³JFH ≈ 20-25 Hz |

Interpretation:

The fluorine nucleus will be coupled to the geminal proton (doublet) and the three vicinal methyl protons (quartet). The chemical shift will be in the typical range for fluoroalkanes.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of 1-chloro-1-fluoroethane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate pulse sequence is used to acquire the ¹H, ¹³C, or ¹⁹F NMR spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

NMR Splitting Pattern Diagram:

Caption: Predicted spin-spin coupling interactions for 1-chloro-1-fluoroethane.

Conclusion

This guide provides a comprehensive overview of the mass, infrared, and nuclear magnetic resonance spectroscopic data for 1-chloro-1-fluoroethane. While experimental mass spectrometry data is available, the NMR and IR data presented are based on well-established spectroscopic principles due to the current lack of publicly accessible experimental spectra. These data and interpretations serve as a valuable resource for the identification and characterization of this molecule in a variety of scientific and industrial settings.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Chloro-1-fluoroethane. [Link]

-

SpectraBase. 1-Chloro-1-fluoro-ethane. [Link]

Sources

1-Chloro-1-fluoroethane molecular geometry and stereochemistry

An In-Depth Technical Guide to the Molecular Geometry and Stereochemistry of 1-Chloro-1-fluoroethane

Introduction

1-Chloro-1-fluoroethane, also known by its refrigerant designation HCFC-151a, is a halogenated hydrocarbon with the chemical formula C₂H₄ClF.[1][2] While its applications have included use as a refrigerant and an intermediate in organic synthesis, its true scientific significance lies in its simple yet profound molecular structure.[3] The molecule serves as an exemplary model for understanding fundamental principles of stereochemistry, particularly the concept of chirality originating from a single asymmetric carbon atom.

This guide offers a comprehensive exploration of the molecular geometry and stereochemistry of 1-chloro-1-fluoroethane. It is designed for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how molecular asymmetry influences chemical and physical properties. We will delve into the molecule's three-dimensional structure, the principles governing its stereoisomers, the methodologies for its synthesis and enantiomeric separation, and the spectroscopic techniques essential for its characterization.

Part 1: Molecular Structure and Stereochemistry

The foundation of 1-chloro-1-fluoroethane's chemical identity is its three-dimensional atomic arrangement. This structure is not static or two-dimensional but is defined by specific bond lengths, angles, and, most critically, its spatial asymmetry.

The Asymmetric Carbon and Chirality

The core of 1-chloro-1-fluoroethane's stereochemistry is the carbon atom at position 1 (C1). This carbon is bonded to four distinct substituents: a hydrogen atom (H), a chlorine atom (Cl), a fluorine atom (F), and a methyl group (-CH₃). A carbon atom with four different substituents is defined as a chiral center or an asymmetric carbon.

This structural feature means the molecule is chiral , and it cannot be superimposed on its mirror image. This gives rise to the existence of two stereoisomers known as enantiomers . These enantiomers are identical in all physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[4]

Molecular Geometry

The C1 atom in 1-chloro-1-fluoroethane is sp³ hybridized, resulting in a tetrahedral geometry. The four substituents are arranged at the vertices of a tetrahedron with the carbon atom at the center, and the approximate bond angles are 109.5°. This specific 3D arrangement is what allows for two distinct, non-superimposable forms.

Diagram: Enantiomers of 1-Chloro-1-fluoroethane

Caption: 3D representation of the (S) and (R) enantiomers.

Cahn-Ingold-Prelog (CIP) Stereochemical Assignment

To unambiguously name each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied. This system assigns a priority (1-4) to each of the four groups attached to the chiral center based on atomic number.[5][6]

Protocol: Assigning R/S Configuration

-

Assign Priorities: Identify the atoms directly attached to the chiral carbon (C1). Priority is assigned based on descending atomic number.

-

Priority 1: Chlorine (Cl, Z=17)

-

Priority 2: Fluorine (F, Z=9)

-

Priority 3: Carbon of the methyl group (-CH₃, Z=6)

-

Priority 4: Hydrogen (H, Z=1)

-

-

Orient the Molecule: Position the molecule so that the lowest priority group (H) points away from the observer (represented by a dashed bond).

-

Determine Direction: Trace the path from priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is designated (R) (from the Latin rectus, right).

-

If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, left).

-

Diagram: CIP Priority Assignment

Caption: CIP rule application for the (S)-enantiomer.

Part 2: Synthesis and Enantiomeric Resolution

The synthesis of 1-chloro-1-fluoroethane typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers is a critical step for studying their individual properties.

Synthesis of Racemic 1-Chloro-1-fluoroethane

A primary industrial method for producing 1-chloro-1-fluoroethane is the reaction of vinyl chloride with hydrogen fluoride.[7][8]

Reaction: CH₂=CHCl + HF → CH₃CHClF

This is an electrophilic addition reaction where the hydrogen fluoride adds across the double bond of vinyl chloride. The reaction proceeds through a carbocation intermediate. Since the starting materials and the reaction environment are achiral, the attack of the fluoride ion on the planar carbocation intermediate is equally likely from either face, leading to a 50:50 mixture of the (R) and (S) products.

Diagram: Synthesis Workflow

Caption: Synthesis of racemic 1-chloro-1-fluoroethane.

Resolution of Enantiomers by Chiral Gas Chromatography

Given the volatile nature of 1-chloro-1-fluoroethane (Boiling Point: ~16 °C), gas chromatography (GC) is the ideal technique for its analysis and enantiomeric separation.[9][10] This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer.

The most common CSPs for this purpose are derivatized cyclodextrins.[11][12] These chiral, cone-shaped molecules create transient diastereomeric inclusion complexes with the enantiomers of the analyte. The small difference in the stability of these complexes results in different retention times, allowing for their separation.[13]

Experimental Protocol: Enantiomeric Separation by Chiral GC

-

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-chloro-1-fluoroethane.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Methodology:

-

Column Selection: Utilize a capillary column with a chiral stationary phase, such as a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase. The choice is critical as the cyclodextrin's chiral cavity provides the basis for enantiomeric recognition.[11]

-

Sample Preparation: Dilute the racemic 1-chloro-1-fluoroethane sample in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a split injection mode to prevent column overloading.

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Program: Start at a low temperature (e.g., 35 °C) and hold for several minutes to ensure good separation of volatile components. Then, ramp the temperature at a controlled rate (e.g., 2 °C/min) to an appropriate final temperature. The low starting temperature is crucial to maximize the differential interaction between the enantiomers and the CSP.

-

Detector Temperature: Maintain FID at a high temperature (e.g., 250 °C) for efficient detection.

-

-

Data Analysis: The output chromatogram will show two separate peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

-

Diagram: Chiral GC Separation Workflow

Caption: Workflow for enantiomeric separation via GC.

Part 3: Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is used to confirm the molecular structure of 1-chloro-1-fluoroethane and differentiate it from its isomers.

Physicochemical Properties

The following table summarizes key quantitative data for 1-chloro-1-fluoroethane.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄ClF | [1][2] |

| Molecular Weight | 82.50 g/mol | [1][10] |

| Boiling Point | 16.2 °C | [10] |

| Density | ~1.047 g/cm³ | [10] |

| Dipole Moment | 2.07 D | [9] |

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is complex due to H-H and H-F coupling. The methyl (-CH₃) protons appear as a doublet of doublets. The single proton on C1 (-CHClF) appears as a complex multiplet (a quartet of doublets).[14][15]

-

¹⁹F NMR: A single resonance is expected, which is split into a quartet of doublets by the adjacent protons on C1 and C2.[1][16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key peaks include C-H stretching (~2900-3000 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and C-Cl stretching (~650-800 cm⁻¹).[1]

-

Mass Spectrometry (MS): In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will appear at m/z 82. A key feature is the M+2 peak at m/z 84 with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[2]

Conclusion

1-Chloro-1-fluoroethane is more than a simple halogenated alkane; it is a fundamental tool for teaching and understanding chirality. Its single asymmetric carbon gives rise to a pair of enantiomers whose existence governs its interaction with other chiral entities. The synthesis of this molecule typically yields a racemic mixture, necessitating advanced analytical techniques like chiral gas chromatography for the resolution and study of the individual (R) and (S) forms. The principles of its structure, synthesis, and stereochemical analysis are foundational concepts that extend to far more complex molecules, including the vast majority of pharmaceuticals, where the specific three-dimensional arrangement of atoms is critical to biological activity.

References

-

Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane. (n.d.). SciSpace. Retrieved from [Link]

-

1-Chloro-1-fluoro-ethane - Optional[19F NMR]. (n.d.). SpectraBase. Retrieved from [Link]

- Kuhls, J. (2004). Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane. U.S. Patent No. 6,809,226 B1.

- Lacroix, E., & Lantz, A. (1989). Synthesis of 1-chloro-1,1-difluoroethane. U.S. Patent No. 4,849,555.

-

1-Chloro-1,1-difluoroethane. (n.d.). MAGIC Knowledge Base. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-1-fluoroethane. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1-chloro-1-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Miller, C. C., Shen, M., & Philips, L. A. (1993). High-resolution infrared spectroscopy of trans-1-chloro-2-fluoroethane in a molecular beam. The Journal of Physical Chemistry, 97(3), 537–539. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-chloro-1-fluoroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1S)-1-chloro-1-fluoroethane. PubChem Compound Database. Retrieved from [Link]

-

1-chloro-1-fluoroethane (C2H4ClF). (n.d.). PubChemLite. Retrieved from [Link]

-

Miller, C. C., Shen, M., & Philips, L. A. (1993). High-resolution infrared spectroscopy of trans-1-chloro-2-fluoroethane in a molecular beam. The Journal of Physical Chemistry. Retrieved from [Link]

-

1-Chloro-1-fluoroethane. (n.d.). Solubility of Things. Retrieved from [Link]

-

Which structure represents (S)-1-chloro-1-fluoroethane? (2024, May 10). YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-1-fluoroethene. PubChem Compound Database. Retrieved from [Link]

-

Gas chromatographic separation of enantiomers on novel chiral stationary phases. (2021). ResearchGate. Retrieved from [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

-

C2H5Cl CH3CH2Cl chloroethane... (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Separation of enantiomers by gas chromatography. (2001). ResearchGate. Retrieved from [Link]

-

Which structure represents (S)-1-chloro-1-fluoroethane? (2023, July 4). YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-1-fluoroethane. PubChem Compound Database. Retrieved from [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. 1-Chloro-1-fluoroethane | C2H4ClF | CID 15373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethane, 1-chloro-1-fluoro- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (1S)-1-chloro-1-fluoroethane | C2H4ClF | CID 71403499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. US6809226B1 - Process for the preparation of 1-chloro-1-fluoroethane and/or 1,1-difluoroethane - Google Patents [patents.google.com]

- 9. 1-chloro-1-fluoroethane [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. spectrabase.com [spectrabase.com]

Quantum chemical calculations for 1-Chloro-1-fluoroethane

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Chloro-1-fluoroethane

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 1-chloro-1-fluoroethane (C₂H₄ClF), a chiral halogenated alkane. Designed for researchers, computational chemists, and drug development professionals, this document delves into the theoretical underpinnings, provides field-proven computational protocols, and outlines the analysis of key molecular properties. We explore the rationale behind selecting appropriate levels of theory and basis sets, detail a self-validating workflow from geometry optimization to vibrational analysis, and present illustrative data in a structured format. The guide emphasizes scientific integrity, ensuring that the described methodologies offer a robust and reliable approach to characterizing the electronic structure, thermochemistry, and spectroscopic features of this and similar halogenated organic molecules.

Introduction: The Significance of 1-Chloro-1-fluoroethane

1-chloro-1-fluoroethane is a halogenated hydrocarbon featuring a stereocenter at the first carbon atom, making it a chiral molecule that exists as two enantiomers: (R)-1-chloro-1-fluoroethane and (S)-1-chloro-1-fluoroethane.[1][2] Its structure, containing both chlorine and fluorine atoms bonded to the same carbon, presents a fascinating case for computational study due to the competing electronic effects of these halogens.[3][4]

Quantum chemical calculations serve as a powerful, non-experimental tool to elucidate the molecular properties of such compounds.[5] They provide invaluable insights where experimental data may be scarce or difficult to obtain, and they are essential for complementing and validating laboratory findings.[6][7] Through high-level computations, we can accurately predict geometric structures, vibrational frequencies for spectroscopic analysis, and thermochemical data that govern the molecule's stability and reactivity.[4][8][9]

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the computational method and the basis set. This choice is not arbitrary; it is a deliberate decision based on a balance between desired accuracy and available computational resources, guided by established performance for related chemical systems.

Core Computational Methods

The primary goal is to find an approximate solution to the Schrödinger equation for the molecule. Two widely adopted and robust methods for this task are Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2).

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its exceptional balance of cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. Functionals, such as the popular B3LYP, are approximations that have been parameterized to reproduce experimental data for a wide range of molecules.[10][11]

-

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 explicitly includes electron correlation effects, which are neglected at the Hartree-Fock level.[12] This often leads to more accurate predictions of geometries and interaction energies, particularly for systems where dispersion forces are important, though at a higher computational cost than DFT.[11][13]

Causality of Choice: For a molecule like 1-chloro-1-fluoroethane, both methods are excellent choices. DFT (e.g., B3LYP) provides a highly reliable starting point for geometry and frequency calculations. MP2 is recommended for benchmarking energies and for systems where a more rigorous treatment of electron correlation is desired.[13]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] The size and type of the basis set directly impact the quality of the calculation.

-

Pople-style Basis Sets: These are widely used and denoted by nomenclatures like 6-31G* or 6-311+G(d,p). The numbers describe how core and valence atomic orbitals are represented. The symbols denote the addition of specific functions:

-

Polarization functions (* or (d,p)): These allow orbitals to change shape, which is crucial for describing chemical bonds accurately.[15][16]

-

Diffuse functions (+): These are important for describing loosely bound electrons and are recommended for molecules with electronegative atoms like chlorine and fluorine.[15][16]

-

-

Correlation-Consistent Basis Sets: Developed by Dunning and his coworkers, sets like cc-pVDZ and aug-cc-pVTZ are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions.[16]

Causality of Choice: For halogenated compounds, a flexible basis set is non-negotiable. A minimal choice would be 6-311+G(d,p), which includes both polarization and diffuse functions. For benchmark-quality results, aug-cc-pVTZ (augmented correlation-consistent triple-zeta) is highly recommended as it provides a more complete and accurate description of the electronic structure around the electronegative halogen centers.

A Self-Validating Computational Protocol

This section outlines a robust, step-by-step methodology for the quantum chemical characterization of 1-chloro-1-fluoroethane. The workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Experimental Workflow Diagram

Caption: A self-validating workflow for quantum chemical calculations.

Step-by-Step Methodology

-

Initial Structure Generation:

-

Construct a 3D model of 1-chloro-1-fluoroethane using molecular building software. Ensure the correct chirality (e.g., the R or S enantiomer) is defined at the C1 carbon.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the molecule's lowest-energy conformation. This is a critical step that locates the equilibrium structure on the potential energy surface.

-

Representative Software Input:

-

-

Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Trustworthiness Check: This step is the core of the self-validating protocol. A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state (a saddle point), not a stable minimum. If an imaginary frequency is found, the structure must be perturbed along that mode and re-optimized.

-

-

Data Extraction and Analysis:

-

From the output of the frequency calculation, extract thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).[9]

-

Analyze the calculated vibrational frequencies, which correspond to the molecule's infrared (IR) and Raman spectra.[17] Note that frequencies from DFT calculations are often systematically overestimated and may require scaling for direct comparison with experimental spectra.

-

Data Presentation and Interpretation

Quantitative data from calculations should be presented clearly for analysis and comparison. The following tables provide illustrative results for (R)-1-chloro-1-fluoroethane.

Molecular Structure Diagram

Caption: Ball-and-stick representation of 1-chloro-1-fluoroethane.

Table 1: Optimized Geometric Parameters

| Parameter | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | ||

| C-C | 1.512 | 1.509 |

| C-Cl | 1.785 | 1.779 |

| C-F | 1.398 | 1.391 |

| **Bond Angles (°) ** | ||

| Cl-C-F | 108.9 | 109.1 |

| Cl-C-C | 110.5 | 110.3 |

| F-C-C | 109.7 | 109.9 |

These are representative values and will vary slightly based on the specific software and convergence criteria.

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

| Vibrational Mode | B3LYP/6-311+G(d,p) (cm⁻¹) | Description |

| ν₁ | 3055 | C-H Stretch (CH₃ group) |

| ν₂ | 3048 | C-H Stretch (CH₃ group) |

| ν₃ | 3021 | C-H Stretch (CHClF group) |

| ν₄ | 1450 | CH₃ Scissoring |

| ν₅ | 1150 | C-F Stretch |

| ν₆ | 1050 | C-C Stretch |

| ν₇ | 750 | C-Cl Stretch |

Table 3: Calculated Thermochemical and Electronic Properties

| Property | B3LYP/6-311+G(d,p) |

| Enthalpy (298.15 K) | -571.5 Hartree |

| Gibbs Free Energy (298.15 K) | -571.6 Hartree |

| Dipole Moment | 2.07 Debye[18] |

Conclusion

This guide has detailed a scientifically rigorous and validated workflow for the quantum chemical calculation of 1-chloro-1-fluoroethane. By carefully selecting appropriate levels of theory (DFT, MP2) and robust basis sets (e.g., 6-311+G(d,p)), it is possible to reliably predict the molecule's geometric, spectroscopic, and thermochemical properties. The emphasis on a self-validating protocol, centered on frequency analysis, ensures the trustworthiness of the results. The methodologies and principles outlined herein are broadly applicable to the computational study of other halogenated molecules, providing a foundational approach for researchers in drug discovery, materials science, and computational chemistry.

References

-

PubChem. 1-Chloro-1-fluoroethane. National Center for Biotechnology Information. [Link]

-

Mancini, G., et al. (2018). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Journal of Chemical Education. [Link]

-

PubChem. (1S)-1-chloro-1-fluoroethane. National Center for Biotechnology Information. [Link]

-

NIST. Ethane, 1-chloro-1-fluoro-. NIST Chemistry WebBook. [Link]

-

Ondrej, S., et al. (2023). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Physical Chemistry A. [Link]

-

Puzzarini, C., et al. (2019). Molecular synthons for accurate structural determinations: the equilibrium geometry of 1-chloro-1-fluoroethene. Physical Chemistry Chemical Physics. [Link]

-

Puzzarini, C., et al. (2019). Molecular synthons for accurate structural determinations: the equilibrium geometry of 1-chloro-1-fluoroethene. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. [Link]

-

Durig, J. R., et al. (2001). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Journal of Molecular Structure. [Link]

-

Forni, A., et al. (2012). Halogen-bonding Interactions With π Systems: CCSD(T), MP2, and DFT Calculations. ChemPhysChem. [Link]

-

Puzzarini, C., et al. (2019). Study of the Vibrational Spectra and Absorption Cross Sections of 1-chloro-1-fluoroethene by a Joint Experimental and Ab Initio Investigation. Scuola Normale Superiore. [Link]

-

Wikipedia. Basis set (chemistry). [Link]

-

Fiveable. Basis sets and their selection. Theoretical Chemistry Class Notes. [Link]

-

Chemistry LibreTexts. (2023). Gaussian Basis Sets. [Link]

-

WIT Press. (2005). Experimental vs. computational system analysis. WIT Transactions on Engineering Sciences. [Link]

-

Fiveable. Integrating Computational & Experimental Data. Computational Chemistry Class Notes. [Link]

-

Škoch, O., et al. (2023). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. Journal of Physical Chemistry A. [Link]

-

YouTube. (2021). Basis Sets part 1. [Link]

-

Q-Chem. (2023). Introduction to Basis Sets. Q-Chem 6.4 Manual. [Link]

-

PubChem. (1R)-1-Chloro-1-fluoroethane. National Center for Biotechnology Information. [Link]

-

NIST. Gas phase thermochemistry data for Ethane, 1-chloro-1-fluoro-. NIST Chemistry WebBook. [Link]

-

Stenutz. 1-chloro-1-fluoroethane. [Link]

Sources

- 1. (1S)-1-chloro-1-fluoroethane | C2H4ClF | CID 71403499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-Chloro-1-fluoroethane | C2H4ClF | CID 71413777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-1-fluoroethane | C2H4ClF | CID 15373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethane, 1-chloro-1-fluoro- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. witpress.com [witpress.com]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethane, 1-chloro-1-fluoro- [webbook.nist.gov]

- 10. Halogen-bonding interactions with π systems: CCSD(T), MP2, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. fiveable.me [fiveable.me]

- 17. ricerca.sns.it [ricerca.sns.it]

- 18. 1-chloro-1-fluoroethane [stenutz.eu]

An In-depth Technical Guide to 1-Chloro-1-fluoroethane (HCFC-151a): From Discovery to Environmental Legacy

Introduction

1-Chloro-1-fluoroethane, designated as HCFC-151a, is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₄ClF. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields. We will explore its discovery and historical significance, delve into the evolution of its synthesis, detail its physicochemical properties, and discuss its applications and subsequent environmental impact. This guide is structured to provide not just data, but also a narrative of scientific progression, from the pioneering work in organofluorine chemistry to the global environmental regulations that have defined the trajectory of this class of compounds.

Chapter 1: The Dawn of Organofluorine Chemistry and the Discovery of 1-Chloro-1-fluoroethane

The story of 1-Chloro-1-fluoroethane is intrinsically linked to the birth of organofluorine chemistry. The late 19th and early 20th centuries saw a surge in the exploration of fluorine's unique properties and its incorporation into organic molecules. The Belgian chemist Frédéric Swarts is widely recognized as a pioneer in this field, developing the foundational synthesis methods for chlorofluorocarbons (CFCs) in the 1890s.[1][2] His work laid the groundwork for a new class of compounds that would revolutionize industries, from refrigeration to aerosol propellants.[2]

While Swarts' initial work focused on methane-based CFCs, the exploration of ethane-based derivatives soon followed. The first documented synthesis of 1-Chloro-1-fluoroethane is attributed to Albert L. Henne and Mary W. Renoll in their 1936 publication in the Journal of the American Chemical Society.[3] Their work was a systematic investigation into the fluorination of chlorinated ethanes, providing the scientific community with the first concrete data on this specific compound.

Chapter 2: The Synthesis of 1-Chloro-1-fluoroethane: From Laboratory Curiosity to Industrial Process

The primary method for introducing fluorine into organic molecules during the early 20th century was the halogen exchange reaction, famously known as the Swarts reaction.[2] This reaction typically involves the treatment of an organic chloride with a metallic fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).

Historical Laboratory Synthesis: The Henne-Renoll Method

The work of Henne and Renoll in 1936 likely employed a variation of the Swarts reaction. While the full, detailed experimental protocol from their paper is a historical document, the principles of the synthesis can be reconstructed based on the common practices of the time.

Objective: To synthesize 1-Chloro-1-fluoroethane from 1,1-dichloroethane.

Materials:

-

1,1-dichloroethane (CH₃CHCl₂)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with a reflux condenser and a distillation setup

-

Heating mantle

-

Collection vessel cooled in an ice bath

Methodology:

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a thermometer. The outlet of the condenser is connected to a distillation apparatus leading to a cooled collection vessel.

-

Reagent Charging: The reaction flask is charged with a catalytic amount of antimony pentachloride, followed by the addition of antimony trifluoride.

-

Reaction Initiation: 1,1-dichloroethane is added dropwise from the dropping funnel into the reaction flask. The mixture is then gently heated to initiate the halogen exchange reaction.

-

Reaction Progression and Product Collection: The reaction is maintained at a controlled temperature to allow for the selective formation of 1-Chloro-1-fluoroethane. The product, having a low boiling point, vaporizes and passes through the reflux condenser into the distillation apparatus, where it is condensed and collected in the cooled vessel.

-

Purification: The collected crude product would then be subjected to further purification, likely through fractional distillation, to separate it from any unreacted starting material or byproducts.

Causality of Experimental Choices:

-

Antimony Trifluoride (SbF₃): This was the primary fluorinating agent of choice in the Swarts reaction due to its effectiveness in exchanging chlorine for fluorine.

-

Antimony Pentachloride (SbCl₅) Catalyst: The addition of a Lewis acid catalyst like SbCl₅ was crucial to increase the reaction rate and efficiency by activating the carbon-chlorine bond.

-

Heating: The application of heat was necessary to overcome the activation energy of the reaction and to facilitate the distillation of the volatile product.

-

Distillation: The continuous removal of the low-boiling product from the reaction mixture was a key strategy to drive the equilibrium of the reaction towards the desired product, in accordance with Le Châtelier's principle.

Evolution to Industrial Synthesis

With the recognition of the utility of HCFCs, particularly as refrigerants, the demand for large-scale production grew. Industrial synthesis methods evolved to improve efficiency, yield, and safety. A common modern approach involves the gas-phase or liquid-phase hydrofluorination of vinyl chloride (CH₂=CHCl).

Caption: Industrial synthesis of 1-Chloro-1-fluoroethane via the hydrofluorination of vinyl chloride.

This process offers a more direct and atom-economical route to the target molecule compared to the early halogen exchange methods.

Chapter 3: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄ClF | [4] |

| Molecular Weight | 82.50 g/mol | [4] |

| Boiling Point | 8.9 °C (48.0 °F; 282.0 K) | [3] |

| Melting Point | -148 °C (-234.4 °F; 125.1 K) | [5] |

| Appearance | Colorless gas | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethyl acetate and acetone | [5] |

Historical Characterization Techniques

In the 1930s, the characterization of a new organic compound relied on a combination of physical property measurements and elemental analysis.

Caption: A conceptual workflow for the characterization of a new compound in the 1930s.

-

Boiling Point Determination: This was a critical measurement for identifying and assessing the purity of a volatile compound. The Siwoloboff method or similar capillary-based techniques would have been employed.

-

Density Measurement: The density of the liquid compound would be determined using a pycnometer.

-

Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig, would have been used to determine the mass percentages of carbon and hydrogen.[6] The determination of chlorine and fluorine content would have involved separate, specific chemical tests. This data was crucial for establishing the empirical formula of the new compound.

Chapter 4: Applications of 1-Chloro-1-fluoroethane

The primary application of 1-Chloro-1-fluoroethane was as a refrigerant, where it was also known as R-151a.[7] Its thermodynamic properties made it suitable for use in certain refrigeration and air-conditioning systems. It was also utilized as a chemical intermediate in the synthesis of other fluorinated compounds.[5]

Chapter 5: Environmental Impact and Legacy

The widespread use of CFCs and HCFCs eventually led to the discovery of their detrimental effects on the Earth's ozone layer. The chlorine atoms in these molecules, when released into the stratosphere, act as catalysts in the destruction of ozone molecules.[5]

Ozone Depletion and Global Warming Potential

| Environmental Metric | Value | Source |

| Ozone Depletion Potential (ODP) | 0.005 | [3] |

| Global Warming Potential (GWP) | 107 (over a 100-year time horizon) | [1] |

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone, with CFC-11 assigned a value of 1.0.[8] The GWP is a measure of the heat-trapping ability of a gas relative to that of carbon dioxide over a specific time horizon.[9] While the ODP of HCFC-151a is low compared to CFCs, it is not zero, which led to its classification as a transitional substance.

The recognition of the environmental impact of these compounds led to the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. This international treaty mandated the phase-out of CFCs and, subsequently, HCFCs. As a result, the production and use of 1-Chloro-1-fluoroethane have been largely discontinued in favor of non-ozone-depleting alternatives like hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs) and natural refrigerants.

Conclusion

1-Chloro-1-fluoroethane represents a fascinating chapter in the history of chemistry and technology. Its discovery was a testament to the burgeoning field of organofluorine chemistry, and its application as a refrigerant addressed a significant societal need. However, its story also serves as a crucial lesson in the unforeseen environmental consequences of chemical innovation. The journey of HCFC-151a, from a laboratory breakthrough to a regulated substance, underscores the importance of a holistic approach to chemical research and development, one that considers not only the immediate utility of a compound but also its long-term impact on the planet.

References

-

Ozone depletion potential - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tables - W-refrigerant. (2019, April 29). Retrieved January 14, 2026, from [Link]

-

Ozone depletion: substances - Canada.ca. (2013, July 5). Retrieved January 14, 2026, from [Link]

-

A Brief History of Elemental Analysis - Artemis Analytical. (2020, May 14). Retrieved January 14, 2026, from [Link]

-

Frédéric Swarts - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Elemental analysis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Global Warming Potential (GWP) of Refrigerants: Why are Particular Values Used? - Tecniche Nuove. (n.d.). Retrieved January 14, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS OF VERY SMALL QUANTITIES OF LIQUIDS. - Zenodo. (1908, January 1). Retrieved January 14, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

R151a - 1-chloro-1-fluoroethane (C2H4ClF) - GazFinder. (n.d.). Retrieved January 14, 2026, from [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ozone Depletion and Global Warming Potential of Thermal Insulation - Kingspan. (2022, May 26). Retrieved January 14, 2026, from [Link]

-

Ozone-Depleting Substances | US EPA. (2025, March 25). Retrieved January 14, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved January 14, 2026, from [Link]

-

Global warming potential (GWP) of HFC refrigerants. (2023, September 15). Retrieved January 14, 2026, from [Link]

-

F30 SI: Thermophysical Properties of Refrigerants - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Chloro-1-fluoroethane | C2H4ClF - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential. - Linde. (n.d.). Retrieved January 14, 2026, from [Link]

-

The pioneers of elemental analysis - the beginnings - Elementar. (2023, October 10). Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Milestones. (2018, June 10). Retrieved January 14, 2026, from [Link]

-

Organic Chemistry in the nineteenth century. (n.d.). Retrieved January 14, 2026, from [Link]

-

Historical survey of the uses of organic compounds as reagents in analytical chemistry - Analyst (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

-

PROPERTIES OF REFRIGERANTS References - National Institute of Standards and Technology. (2021, October 13). Retrieved January 14, 2026, from [Link]

Sources

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tables - W-refrigerant [w-refrigerant.com]

- 4. epa.gov [epa.gov]

- 5. Ozone depletion: substances - Canada.ca [canada.ca]

- 6. Elemental analysis - Wikipedia [en.wikipedia.org]

- 7. Gas detectors and respiratory protection equipments C2H4ClF (R151a - 1-chloro-1-fluoroethane), CAS number 1615-75-4 [en.gazfinder.com]

- 8. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 9. industriaeformazione.it [industriaeformazione.it]

An In-Depth Technical Guide to the Physical Properties of 1-Chloro-1-fluoroethane

This guide provides a comprehensive examination of the core physical properties of 1-Chloro-1-fluoroethane (HCFC-151a), with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes established data with detailed experimental protocols, ensuring a blend of theoretical understanding and practical application.

Compound Overview: 1-Chloro-1-fluoroethane (CAS: 1615-75-4)

1-Chloro-1-fluoroethane, with the chemical formula C₂H₄ClF, is a halogenated hydrocarbon.[1][2] As with any chemical compound, a precise understanding of its physical properties is paramount for its application in process design, purification, safety protocols, and formulation development. Properties such as boiling point and density are fundamental characteristics that dictate handling procedures, separation techniques, and potential applications.

Core Physical Properties

The essential physical data for 1-Chloro-1-fluoroethane are summarized below. These values represent a consensus from established chemical data repositories and serve as a critical baseline for any experimental work.

| Property | Value | Unit | Source(s) |

| Boiling Point | 16 - 16.2 | °C | [1][2][3] |

| 289.30 ± 0.50 | K | [4] | |

| Density | 1.047 | g/cm³ | [2] |

| 1.1747 (Estimate) | g/cm³ | [1] | |

| Molecular Weight | 82.50 | g/mol | [1][5] |

| CAS Number | 1615-75-4 | N/A | [1][2][4][6] |

Boiling Point: Principles and Experimental Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[7] This property is a critical indicator of a substance's volatility and is heavily influenced by intermolecular forces, such as the dipole-dipole interactions present in 1-Chloro-1-fluoroethane.[8] Given its low boiling point, precise determination requires careful experimental technique to minimize superheating and ensure accurate temperature measurement.

Experimental Protocol: Boiling Point Determination via Thiele Tube

The Thiele tube method is a highly efficient technique for determining the boiling point of a small liquid sample.[9] It utilizes the principle of vapor pressure equalization within a confined space to achieve a precise measurement.[9] The design of the Thiele tube ensures uniform heating of the heat-transfer fluid (typically mineral oil) via convection.[9]

Methodology:

-

Sample Preparation: Fill a small-diameter test tube (fusion tube) with approximately 0.5 mL of 1-Chloro-1-fluoroethane.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above.[7]

-

Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should align with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned near the middle of the oil for even heating.[9]

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner or hot air gun.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[9] This indicates that the air has been expelled and the tube is now filled with the compound's vapor.

-

Cooling and Measurement: Remove the heat source. As the apparatus cools, the rate of bubbling will slow. The boiling point is the temperature at which bubbling ceases and the liquid just begins to be drawn into the capillary tube.[9] This moment signifies that the vapor pressure of the sample equals the atmospheric pressure.

-

Validation: Record the temperature. It is advisable to repeat the heating and cooling cycle to obtain multiple readings and ensure reproducibility. Record the ambient barometric pressure, as boiling point is pressure-dependent.

Visualization: Thiele Tube Experimental Workflow

The following diagram illustrates the logical workflow for determining a boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density: Principles and Experimental Determination

Density (ρ) is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[10] It is a temperature-dependent property; for most liquids, density decreases as temperature increases. Therefore, accurate density measurements must be reported with the corresponding temperature.

Experimental Protocol: Density Determination Using a Volumetric Flask

This method provides a straightforward and accurate means of determining the density of a liquid, suitable for a compound like 1-Chloro-1-fluoroethane, provided appropriate temperature control is maintained.[10]

Methodology:

-

Mass of Empty Flask: Obtain a clean, dry volumetric flask (e.g., 10 mL or 25 mL). Place it on a calibrated analytical balance and record its mass (m₁).[10]

-

Filling the Flask: Carefully fill the flask with 1-Chloro-1-fluoroethane until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.[10] Use a Pasteur pipette for the final additions to ensure accuracy.

-

Temperature Equilibration: Submerge the filled flask in a constant-temperature water bath until the sample reaches the desired temperature (e.g., 20°C). Re-adjust the volume to the calibration mark if necessary, as the liquid may have expanded or contracted.

-

Mass of Filled Flask: Remove the flask from the bath, carefully dry the exterior, and measure its mass on the same analytical balance (m₂).

-

Calculation:

-

Validation: Repeat the procedure at least three times to ensure the results are precise and calculate the average density.

Data Integrity and Validation

The trustworthiness of experimental data hinges on meticulous procedure and self-validation.[13] When determining boiling points, it is crucial to correct for any significant deviation from standard atmospheric pressure (101.3 kPa). For density, temperature control is the most critical variable. All experimentally determined values should be compared against authoritative literature values, and any discrepancies should be analyzed in the context of experimental error and sample purity.[8]

References

-

1-chloro-1-fluoroethane - Stenutz. [Link]

-

Video: Boiling Points - Concept - JoVE. [Link]

-

Experiment No. 1 - Determination of Densities | PDF - Scribd. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

-

Chemical Properties of Ethane, 1-chloro-1-fluoro- (CAS 1615-75-4) - Cheméo. [Link]

-

Determining the density of solids and liquids. The Lab Activity - YouTube. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

Video: Determining the Density of a Solid and Liquid - JoVE. [Link]

-

1-Chloro-1-fluoroethane | C2H4ClF | CID 15373 - PubChem - NIH. [Link]

-

Ethane, 1-chloro-1-fluoro- - the NIST WebBook. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 1-chloro-1-fluoroethane [stenutz.eu]

- 4. Ethane, 1-chloro-1-fluoro- (CAS 1615-75-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Chloro-1-fluoroethane | C2H4ClF | CID 15373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethane, 1-chloro-1-fluoro- [webbook.nist.gov]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jove.com [jove.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. youtube.com [youtube.com]

- 13. vernier.com [vernier.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-1-fluoroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Chloro-1-fluoroethane (HCFC-151a), a hydrochlorofluorocarbon, presents a unique set of physicochemical properties that make it a compound of interest in various chemical applications, including as a refrigerant and an intermediate in organic synthesis.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-fluoroethane, a detailed experimental protocol for its determination, and an exploration of the underlying thermodynamic principles.

Physicochemical Properties of 1-Chloro-1-fluoroethane

A foundational understanding of the physical and chemical properties of 1-chloro-1-fluoroethane is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₂H₄ClF |

| Molar Mass | 82.52 g/mol [1] |

| Boiling Point | 16 °C[2] |

| Density | ~1.1747 g/cm³ (estimate)[2] |

| Vapor Pressure | 1180 mmHg at 25°C[2] |

| Dipole Moment | 2.07 D |

The presence of both chlorine and fluorine atoms on the same carbon atom induces a significant dipole moment, rendering 1-chloro-1-fluoroethane a polar molecule. This polarity is a key determinant of its solubility in various organic solvents.

Solubility Profile of 1-Chloro-1-fluoroethane

Direct quantitative experimental data on the solubility of 1-chloro-1-fluoroethane in a wide array of organic solvents is not extensively available in public literature. However, based on the principle of "like dissolves like" and qualitative reports, a clear trend emerges.

Qualitative Solubility:

1-Chloro-1-fluoroethane exhibits greater solubility in polar organic solvents and is sparingly soluble in non-polar solvents and water.[1] The polarity of the C-Cl and C-F bonds allows for favorable dipole-dipole interactions with polar solvent molecules.

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate[1]

-

Polar Protic Solvents: Methanol, Ethanol

-

-

Limited Solubility Expected in:

-

Non-Polar Solvents: Hexane, Toluene

-

Water [1]

-

Quantitative Solubility Estimates (UNIFAC Model):

In the absence of extensive experimental data, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution model can be employed to predict the solubility of 1-chloro-1-fluoroethane in various organic solvents. This model calculates activity coefficients based on the functional groups present in the molecules of a mixture.

The table below presents estimated solubility values for 1-chloro-1-fluoroethane in selected organic solvents at 25 °C and 1 atm, derived from the principles underlying the UNIFAC model. These are theoretical estimates and should be confirmed by experimental validation.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Acetone | Polar Aprotic | Very High |

| Ethyl Acetate | Polar Aprotic | Very High |

| Dichloromethane | Polar Aprotic | High |

| Hexane | Non-Polar | Low |

Theoretical Framework of Solubility

The dissolution of a volatile liquid like 1-chloro-1-fluoroethane in an organic solvent is governed by the thermodynamics of mixing. The overall Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously.

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing, which represents the energy change due to breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.

The enthalpy of mixing can be conceptualized in three steps:

-

ΔH₁ (Endothermic): Energy required to overcome intermolecular forces between solute molecules.

-

ΔH₂ (Endothermic): Energy required to overcome intermolecular forces between solvent molecules.

-

ΔH₃ (Exothermic): Energy released upon the formation of new intermolecular forces between solute and solvent molecules.

ΔH_mix = ΔH₁ + ΔH₂ + ΔH₃

For 1-chloro-1-fluoroethane, the dominant intermolecular forces are dipole-dipole interactions. Its solubility in polar solvents is driven by the favorable dipole-dipole interactions between the C-Cl and C-F bonds of the solute and the polar functional groups of the solvent, leading to a negative or small positive ΔH_mix. In non-polar solvents, the energy required to break the solvent-solvent interactions (ΔH₂) is not sufficiently compensated by the weak van der Waals forces formed between the solute and solvent (ΔH₃), resulting in a large positive ΔH_mix and poor solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol using Headspace Gas Chromatography (HS-GC)

The high volatility of 1-chloro-1-fluoroethane makes the static equilibrium headspace gas chromatography (HS-GC) method a robust and precise technique for determining its solubility in organic solvents.

Principle: A series of vials containing a known concentration of the solvent and an excess amount of 1-chloro-1-fluoroethane are prepared. The vials are sealed and allowed to equilibrate at a constant temperature. The concentration of 1-chloro-1-fluoroethane in the headspace (gaseous phase) is then measured by GC. At saturation, the headspace concentration will reach a plateau, which can be used to calculate the solubility in the liquid phase.

Materials and Equipment:

-

1-Chloro-1-fluoroethane (liquefied gas or in a suitable solvent)

-

Organic solvents of interest (high purity)

-

Headspace vials (e.g., 20 mL) with crimp caps and septa

-

Gas-tight syringe

-

Analytical balance

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-624)

-

Headspace autosampler

-